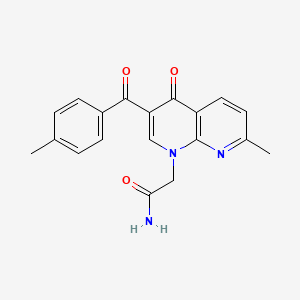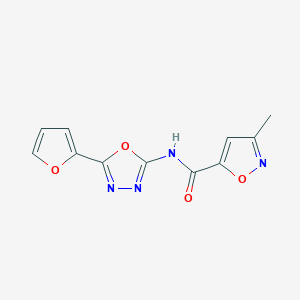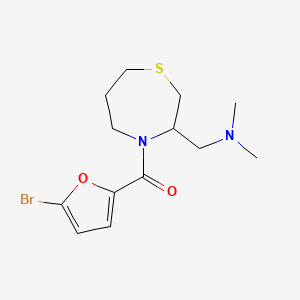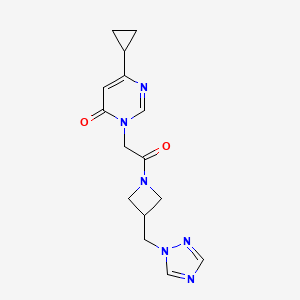
3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment Research
A compound related to the specified chemical, AZD9833, has been identified as a potent selective estrogen receptor degrader and antagonist. This compound showed potential in treating ER+ breast cancer, demonstrating the ability to degrade ERα in MCF-7 and CAMA-1 cell lines. It also exhibited favorable properties for oral administration and potent in vivo activity in mouse xenograft models, leading to its progression into clinical trials (Scott et al., 2020).
Anti-Inflammatory and Antimicrobial Agents
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For instance, a series of heterocyclic derivatives including 1,2,4-triazole-3(4H)-one showed significant anti-inflammatory activities and prostaglandin inhibition, comparable to celecoxib (Fahmy et al., 2012). Another study synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which displayed promising antibacterial activities against various bacterial strains (Chopde et al., 2012).
Antidepressant Activity
A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities. Compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity (Thomas et al., 2016).
GSK-3β Inhibition
Pyrimidin-4-one-1,2,3-triazole conjugates have been synthesized and evaluated as glycogen synthase kinase-3β inhibitors, showing promise for treating conditions such as diabetes, neurodegenerative diseases, and cancers. One such compound demonstrated potent inhibitory activity against GSK-3β and significant antidepressant activity (Khan et al., 2016).
Broad-Spectrum Antifungal Agent
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, the compound was developed to treat fungal infections, with specific focus on its stereochemistry and synthesis routes (Butters et al., 2001).
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction with the target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acid residues in the target protein . This can lead to changes in the conformation or activity of the protein.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit or enhance the pathway, leading to changes in the levels of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility, stability, and size. These properties can influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZBSXGZEIWMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



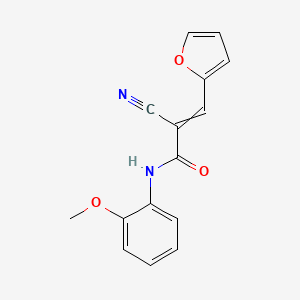
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)
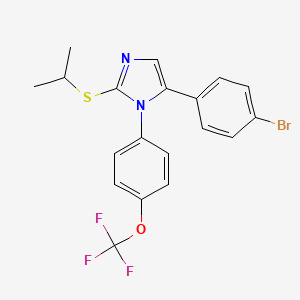
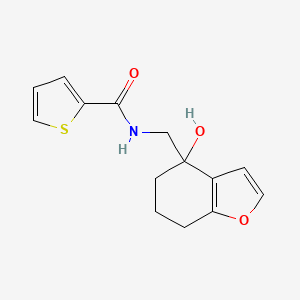

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)
![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2561229.png)
